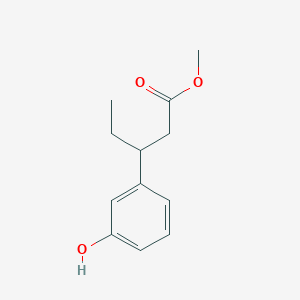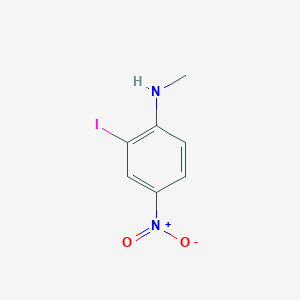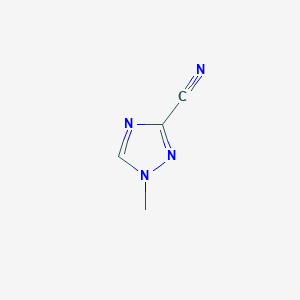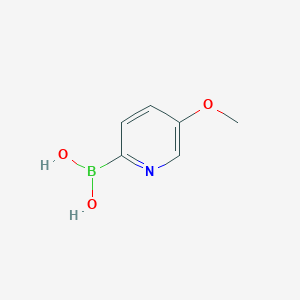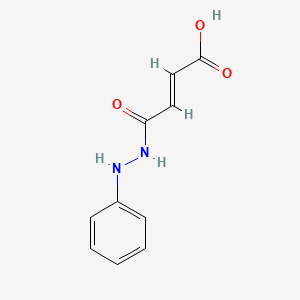
(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid
説明
(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid, also known as E-4-oxo-PBA, is a synthetic compound used in a variety of scientific research applications. It is a powerful antioxidant, and its use in laboratory experiments has been studied for many years.
作用機序
(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid is a powerful antioxidant that works by scavenging free radicals and inhibiting the production of reactive oxygen species. It also has the ability to bind to and inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. Additionally, (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid can inhibit the activity of enzymes involved in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress, inflammation, and cell death. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and the activity of enzymes involved in the production of prostaglandins and leukotrienes. Furthermore, it has been shown to increase the production of anti-inflammatory cytokines and to reduce the production of nitric oxide.
実験室実験の利点と制限
One of the major advantages of using (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is a powerful antioxidant and has a wide range of biochemical and physiological effects. However, there are some limitations to using (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid in laboratory experiments. For example, it has a relatively short half-life and is not very soluble in water. Additionally, it is not very stable in the presence of light and heat.
将来の方向性
There are many potential future directions for the use of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid in scientific research. For example, further research could be conducted to investigate the effects of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid on the aging process and oxidative stress. Additionally, research could be conducted to investigate the potential therapeutic applications of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid, such as its use as an anti-inflammatory agent or as an antioxidant. Additionally, research could be conducted to investigate the potential use of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid as a drug delivery system or as a tool for targeting specific cells or tissues. Finally, further research could be conducted to investigate the potential use of (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid as a tool for studying the mechanisms of action of various drugs and biological compounds.
科学的研究の応用
(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, as well as to investigate the mechanisms of action of various drugs and biological compounds. It has also been used to study the effects of aging on cells, as well as to investigate the mechanisms of action of antioxidants. Additionally, (E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid has been used to study the effects of inflammation on cells and to investigate the mechanisms of action of anti-inflammatory drugs.
特性
IUPAC Name |
(E)-4-oxo-4-(2-phenylhydrazinyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(6-7-10(14)15)12-11-8-4-2-1-3-5-8/h1-7,11H,(H,12,13)(H,14,15)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQXFIYGSKPIR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084686.png)
![3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084693.png)
![3-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084696.png)
![3-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084709.png)
![3-[(Diethylamino)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084715.png)
![[(4-Methoxyphenyl)(2-{[2-(4-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084723.png)
-amino]acetic acid](/img/structure/B3084733.png)
![[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084754.png)
